

(R,E)-TCO-PEG8-NHS Ester: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: (R,E)-TCO-PEG8-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R,E)-TCO-PEG8-NHS ester**, a high-performance, heterobifunctional crosslinker integral to modern bioconjugation strategies. It details the molecule's chemical properties, reaction kinetics, and established experimental protocols for its use in creating sophisticated biomolecular constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and PROTACs.

Core Principles and Chemical Attributes

(R,E)-TCO-PEG8-NHS ester is a precisely engineered molecule that leverages the principles of bioorthogonal chemistry. It consists of three distinct functional domains:

- **trans-Cyclooctene (TCO):** This strained alkene is the bioorthogonal component, designed to participate in an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. It reacts with unparalleled speed and specificity with a tetrazine-functionalized partner molecule.^{[1][2]} The axial stereoisomer of TCO exhibits markedly higher reactivity than its equatorial counterpart, making it highly efficient for bioconjugation.^[3]
- **PEG8 Spacer:** A hydrophilic eight-unit polyethylene glycol chain serves as a flexible spacer. This component is crucial for enhancing the aqueous solubility of the linker and the final conjugate, preventing aggregation, and reducing potential steric hindrance between the conjugated molecules.^{[1][4]}

- N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that forms stable, covalent amide bonds with primary amines (—NH_2), such as those found on the side chains of lysine residues in proteins and antibodies.[1]

This molecular architecture enables a robust, two-step conjugation workflow: first, covalent attachment of the TCO group to a protein via the NHS ester, followed by the highly selective click reaction of the TCO-labeled protein with a tetrazine-modified molecule.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	$\text{C}_{32}\text{H}_{54}\text{N}_2\text{O}_{14}$	[5][6][7]
Molecular Weight	690.78 g/mol	[5][6]
CAS Number	2353409-95-5	[5][6][7]
Appearance	Colorless to light yellow viscous liquid or solid powder	[5][6]
Solubility	Soluble in DMSO, DMF, DCM, Chloroform, and Acetonitrile.[1] [2][7] Highly soluble in water (≥ 100 mg/mL).[5]	[1][2][5][7]
Storage	Store desiccated at -20°C , protected from light.[5][6][7] Stock solutions in anhydrous solvents can be stored at -80°C for up to 6 months.[5]	[5][6][7]
Purity	Typically $\geq 95\%$	[7]

Reaction Parameters and Quantitative Data

The efficacy of **(R,E)-TCO-PEG8-NHS ester** is rooted in the distinct and controllable nature of its two sequential reactions. The key parameters for each are summarized below.

Table 2: NHS Ester Reaction Conditions for Protein Labeling

Parameter	Recommended Condition	Critical Notes	Source(s)
Target Group	Primary Amines (e.g., Lysine ϵ -amino group)	Reacts specifically with unprotonated primary amines.	[1]
Reaction pH	8.0 – 8.5	This pH range offers the best compromise between amine reactivity and NHS ester stability. Below pH 7.5, the reaction is slow; above pH 8.5, hydrolysis of the ester predominates.[8]	[8][9]
Buffer System	Amine-free buffers (e.g., PBS, sodium bicarbonate, borate)	Buffers containing primary amines like Tris or glycine are incompatible as they compete for reaction with the NHS ester and must be removed. [1][10]	[1][10]
Molar Excess	10- to 20-fold excess of ester to protein	This is a starting recommendation. The optimal ratio must be determined empirically to achieve the desired degree of labeling (DOL) without causing protein precipitation. [9][10]	[9][10]
Reaction Time	30 – 60 minutes at Room Temperature	Alternatively, the reaction can be performed for 2 hours at 4°C to slow side	[10][11]

		reactions like hydrolysis.[10][11]
Quenching	Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50- 100 mM	This step is essential to consume any unreacted NHS ester and prevent non- specific labeling in downstream steps.[1] [9][10]

Table 3: TCO-Tetrazine iEDDA Click Reaction Conditions

Parameter	Recommended Condition	Critical Notes	Source(s)
Kinetics	Extremely fast (Rate constant $k > 800 \text{ M}^{-1}\text{s}^{-1}$)	This is one of the fastest bioorthogonal reactions available, enabling efficient ligation even at low reactant concentrations. ^[1] Rates can exceed $30,000 \text{ M}^{-1}\text{s}^{-1}$ with certain tetrazines. ^[12]	^[1] ^[12]
Reaction pH	6.0 – 9.0	The reaction proceeds efficiently under a wide range of physiologically relevant pH conditions.	^[12]
Catalyst	None required	The reaction is catalyst-free, enhancing its biocompatibility.	^[1] ^[2]
Molar Ratio	1.05–1.5 molar equivalents of tetrazine per TCO equivalent	A slight excess of the tetrazine component is often used to drive the reaction to completion and ensure all of the TCO-labeled biomolecule is consumed. ^[1]	^[1]

Reaction Time	30 minutes – 2 hours at Room Temperature	Due to the rapid kinetics, reactions are often complete in under an hour. [1] [2] [12]
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Detailed Experimental Protocols

The following protocols provide a framework for the successful use of **(R,E)-TCO-PEG8-NHS ester** in a typical bioconjugation workflow.

Protocol 1: TCO Labeling of an Antibody

This procedure details the initial modification of an antibody with the TCO functional group.

Materials Required:

- Antibody (or other protein) in an amine-free buffer
- **(R,E)-TCO-PEG8-NHS ester**
- Anhydrous, high-purity DMSO or DMF
- Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5[\[1\]](#)[\[8\]](#)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0[\[1\]](#)
- Spin desalting columns or dialysis cassettes for purification[\[9\]](#)[\[10\]](#)

Methodology:

- Antibody Preparation: If necessary, exchange the antibody into the amine-free Reaction Buffer using a spin desalting column.[\[10\]](#) Adjust the antibody concentration to 2-5 mg/mL.[\[9\]](#)
- Reagent Preparation: Allow the vial of TCO-PEG8-NHS ester to equilibrate to room temperature before opening to prevent moisture contamination.[\[10\]](#) Prepare a 10 mM stock solution in anhydrous DMSO or DMF immediately before use.[\[1\]](#)

- **Labeling Reaction:** Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution.^[9] Gently mix. The final concentration of DMSO in the reaction should not exceed 10% to prevent antibody denaturation.^[9]
- **Incubation:** Incubate the mixture for 60 minutes at room temperature, protected from light.^[9]^[10]
- **Quenching:** Terminate the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.^[1] Incubate for an additional 15-30 minutes.^[9]
- **Purification:** Remove unreacted TCO reagent and quencher by passing the reaction mixture through a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).^[9]^[10] The purified TCO-labeled antibody is now ready for the click reaction.

Protocol 2: Bioorthogonal TCO-Tetrazine Ligation

This procedure describes the "click" conjugation of the TCO-labeled antibody to a tetrazine-modified payload.

Materials Required:

- Purified TCO-labeled antibody (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., drug, fluorophore)
- Reaction Buffer: PBS, pH 7.4

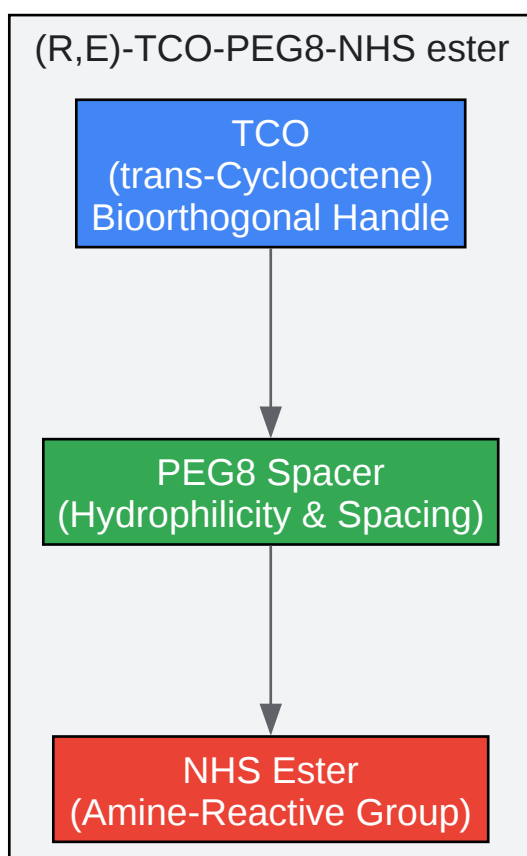
Methodology:

- **Reactant Combination:** In a suitable reaction vessel, combine the TCO-labeled antibody with the tetrazine-functionalized molecule. Use 1.05 to 1.5 molar equivalents of the tetrazine molecule relative to the TCO-antibody.^[1]
- **Incubation:** Allow the reaction to proceed for 1-2 hours at room temperature.^[1]
- **Purification (Optional):** If necessary, the final antibody conjugate can be purified from excess tetrazine reagent and byproducts using size-exclusion chromatography (SEC).^[1]

- Storage: Store the final conjugate at 4°C for short-term use or aliquot and freeze for long-term storage according to the protein's stability profile.[\[1\]](#)

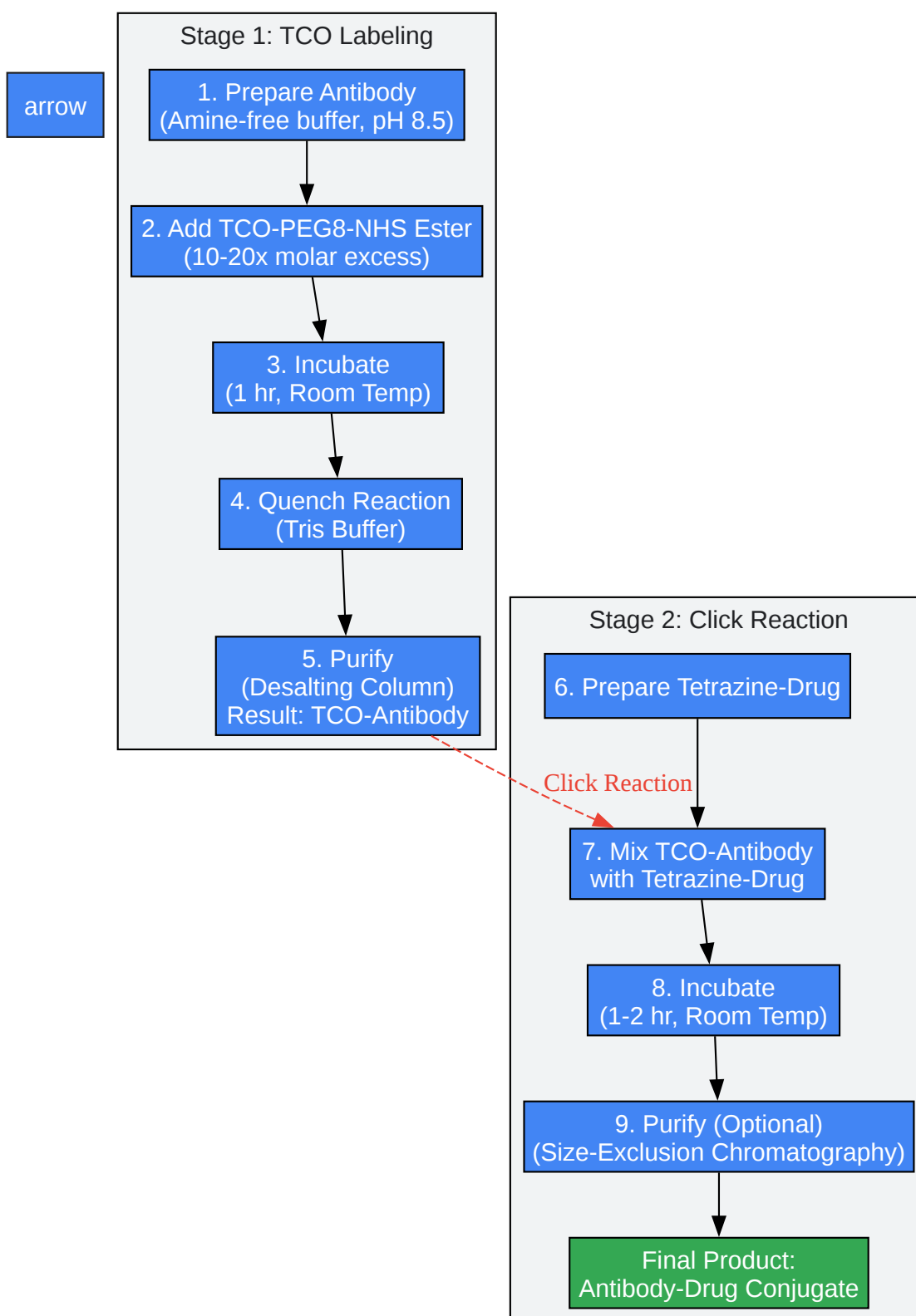
Diagrams of Workflows and Mechanisms

The following diagrams, generated using the Graphviz DOT language, illustrate the linker's structure, the experimental workflow, and a common application pathway.



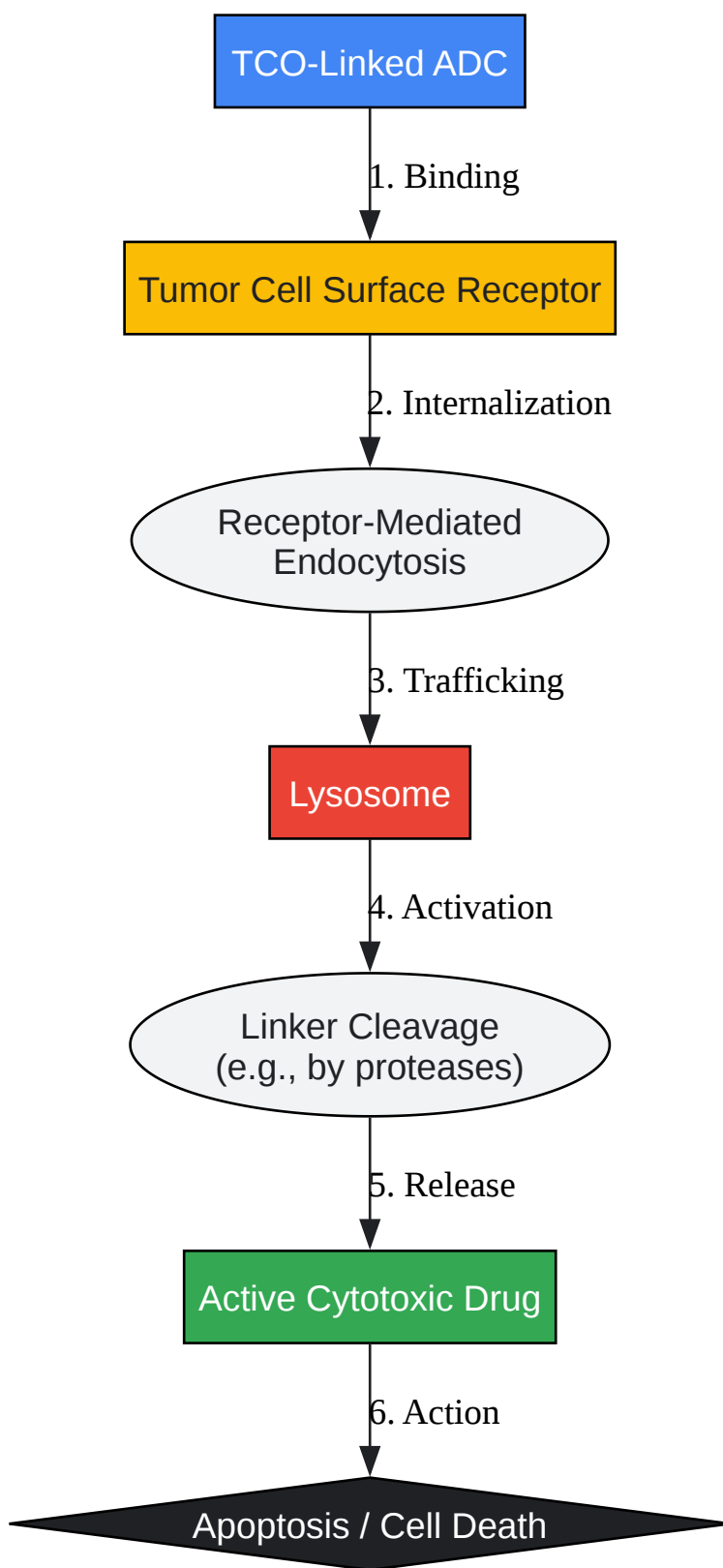
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Caption: Functional components of the TCO-PEG8-NHS ester linker.



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Caption: Two-stage workflow for creating an Antibody-Drug Conjugate (ADC).



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Caption: Mechanism of action for an ADC utilizing a cleavable linker.

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References

- 1. interchim.fr [interchim.fr]
- 2. conju-probe.com [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. biocompare.com [biocompare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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